

Application Notes and Protocols: Functionalization of 4-(Pyridin-4-yl)benzoic Acid

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Compound of Interest

Compound Name: 4-Pyridin-4-YL-benzoic acid

Cat. No.: B1301847

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-yl)benzoic acid (P4PBA) is a versatile bifunctional molecule of significant interest in medicinal chemistry, materials science, and chemical biology. Its structure, featuring a carboxylic acid group and a pyridine ring, allows for orthogonal functionalization, making it a valuable building block for a wide range of applications. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the carboxylic acid provides a handle for amide bond formation, esterification, and coordination to different metal centers.[\[1\]](#) [\[2\]](#)[\[3\]](#) This document provides an overview of its applications, functionalization protocols, and relevant quantitative data.

Physicochemical and Safety Data

The fundamental properties and safety information for 4-(Pyridin-4-yl)benzoic acid are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₉ NO ₂	[2][4]
Molecular Weight	199.21 g/mol	[2]
CAS Number	4385-76-6	[2]
Appearance	White to off-white crystalline powder	[2]
Melting Point	280-285°C (with decomposition)	[2]
Solubility	Soluble in DMSO and methanol; slightly soluble in water	[2]
Purity (Typical)	≥98-99% (HPLC)	[2][5]
GHS Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[4][5]

Application Notes

Pharmaceutical Drug Development

P4PBA is a key intermediate in the synthesis of various pharmacologically active agents, particularly in oncology.[2][6] Its rigid structure serves as a scaffold to orient functional groups in a precise manner for optimal interaction with biological targets.

- **Kinase Inhibitors:** The pyridinyl-phenyl motif is a common scaffold in the design of kinase inhibitors. The pyridine nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the carboxylic acid end can be functionalized to introduce further binding interactions or to attach solubilizing groups.[2]
- **Anticancer Agents:** Derivatives of benzoic acid, including structures related to P4PBA, have been explored for their anticancer activity. Functionalization of the carboxylic acid with

various amino acids or other moieties has led to compounds with cytotoxic effects against cancer cell lines like HeLa and MCF-7.[6]

Materials Science: Metal-Organic Frameworks (MOFs)

The bifunctional nature of P4PBA makes it an excellent "linker" or "strut" for the construction of Metal-Organic Frameworks (MOFs).[1][3] MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis.[7][8]

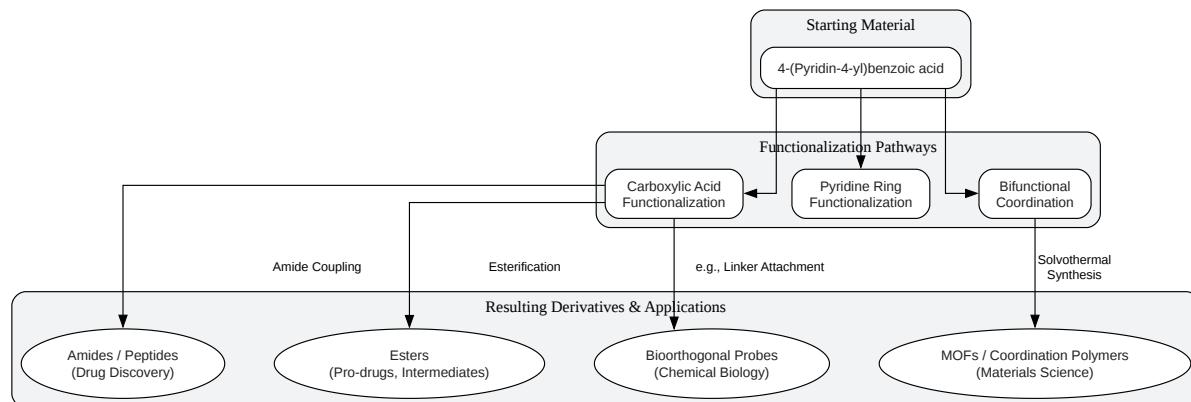
- **Linker Functionality:** In MOF synthesis, the carboxylate group coordinates to metal clusters (e.g., Zr, Zn), while the pyridine nitrogen can either coordinate to another metal center to increase framework connectivity or be left available for post-synthetic modification.[3][7]
- **Tunable Properties:** The use of mixed-linker systems, where P4PBA is combined with other linkers, allows for systematic control over the MOF's pore size, defect density, and, consequently, its properties for specific applications like gas separation or catalysis.[9][10]

Bioorthogonal Chemistry

Functionalized P4PBA derivatives are valuable tools in bioorthogonal chemistry. These reactions proceed with high selectivity and yield in complex biological environments.[11][12] By incorporating bioorthogonal handles (e.g., azides, alkynes) onto the P4PBA scaffold, researchers can develop chemical probes for imaging, drug target identification, and antibody-drug conjugation.[11][13]

Functionalization Workflows & Protocols

The dual functionality of P4PBA allows for several synthetic strategies. The general workflow involves selecting a functional group for modification and employing a suitable reaction protocol.



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Caption: General functionalization workflow for 4-(Pyridin-4-yl)benzoic acid.

Protocol 1: Amide Coupling via EDC/HOBT

This protocol describes the formation of an amide bond by activating the carboxylic acid of P4PBA.

Materials:

- 4-(Pyridin-4-yl)benzoic acid (P4PBA)
- Amine of interest (R-NH₂)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

- Hydroxybenzotriazole (HOBT)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve P4PBA (1.0 eq) in anhydrous DMF.
- Add HOBT (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.
- In a separate flask, dissolve the amine (1.1 eq) in DMF and add DIPEA (2.5 eq).
- Add the amine solution to the activated P4PBA solution dropwise at 0°C .
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO_3 solution (3x) and brine (1x).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of an Imine-Linked Derivative

This protocol is adapted from the synthesis of (E)-4-{{(Pyridin-4-ylmethylidene)amino)methyl}benzoic acid, demonstrating functionalization via the pyridine ring. [3][14]

Materials:

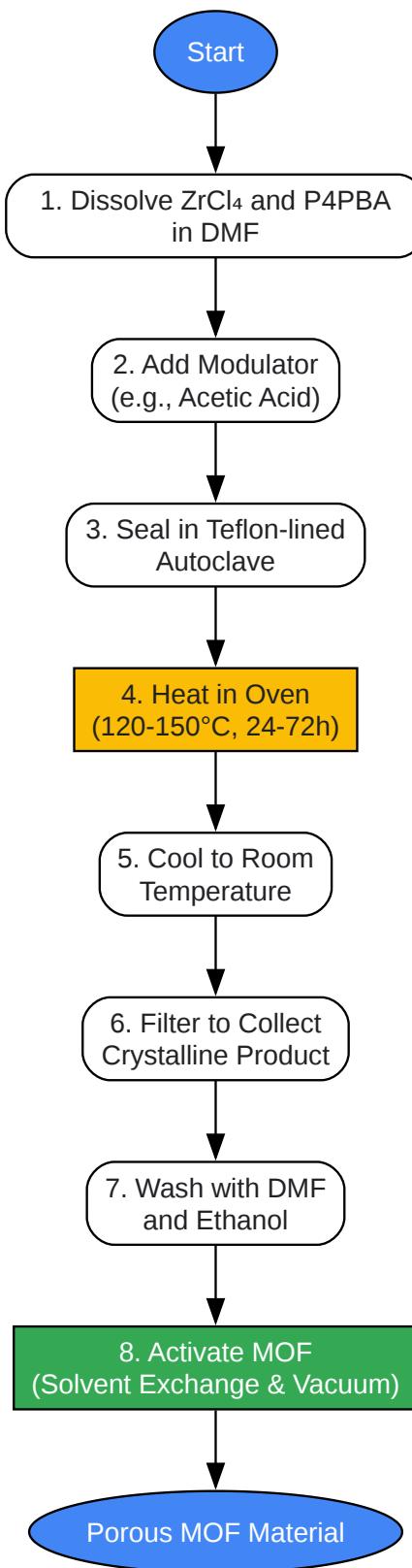
- 4-Pyridinecarboxaldehyde (1.0 eq)
- 4-(Aminomethyl)benzoic acid (1.0 eq)
- Methanol (MeOH)
- 25 mL Teflon-lined reaction vessel

Procedure:

- Add 4-(aminomethyl)benzoic acid (2.5 mmol, 0.38 g) to a solution of 4-pyridinecarboxaldehyde (2.5 mmol, 0.27 g) in methanol (20 mL) at room temperature.[3]
- Seal the mixture in the 25 mL Teflon-lined vessel.
- Heat the vessel at 73°C for 18 hours.[3]
- Allow the vessel to cool slowly to room temperature.
- Filter the resulting colorless crystals.
- Wash the crystals with methanol (3 x 10 mL) to yield the final product.
- Reported Yield: 80.0% (480 mg).[3][14]

Protocol 3: Solvothermal Synthesis of a P4PBA-based MOF

This protocol provides a general method for synthesizing a zirconium-based MOF using P4PBA as the organic linker, adapted from similar procedures.[7]



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Caption: Experimental workflow for the solvothermal synthesis of a MOF.

Materials:

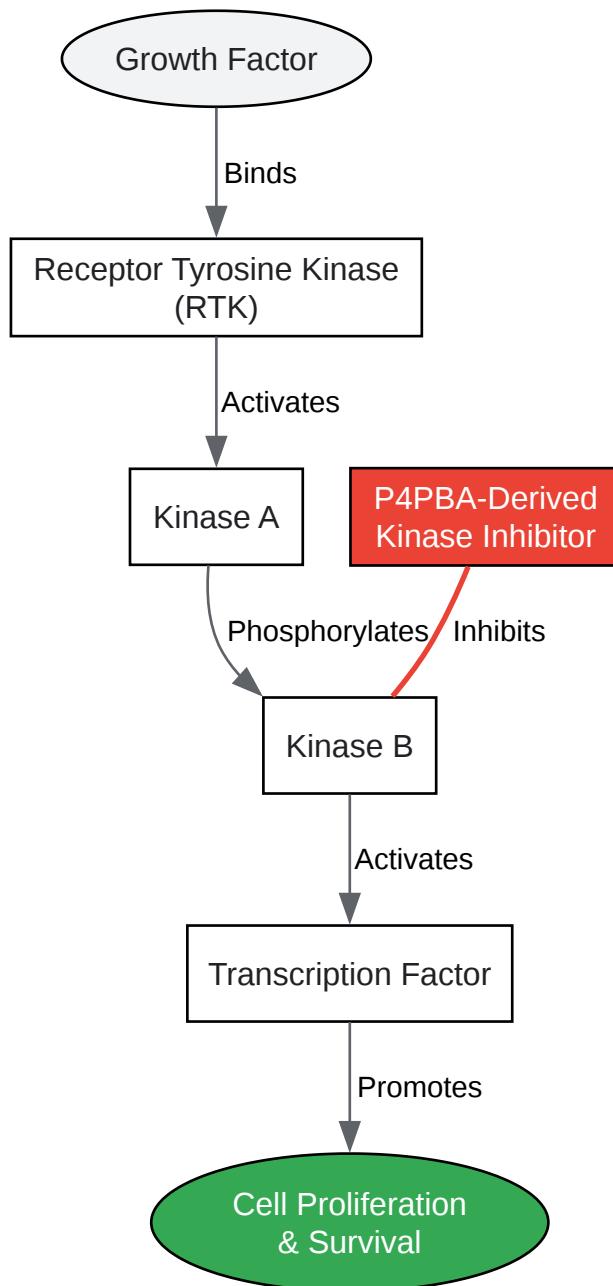
- 4-(Pyridin-4-yl)benzoic acid (P4PBA)
- Zirconium(IV) chloride (ZrCl_4)
- N,N-Dimethylformamide (DMF)
- Modulator (e.g., Acetic acid or Benzoic acid)
- Ethanol
- Teflon-lined autoclave

Procedure:

- In a Teflon-lined autoclave, dissolve ZrCl_4 and P4PBA in DMF. The molar ratio of metal to linker will depend on the target framework topology.
- Add a modulator (e.g., acetic acid, typically 10-100 equivalents relative to the metal salt) to the solution. This helps control the crystallite size and prevent the formation of amorphous phases.^[7]
- Seal the autoclave tightly.
- Place the autoclave in a programmable oven and heat to 120-150°C for 24 to 72 hours.^[7]
- After the reaction period, allow the oven to cool down slowly to room temperature.
- Collect the crystalline product by filtration or centrifugation.
- Wash the collected solid thoroughly with fresh DMF and then with ethanol to remove unreacted starting materials.
- Activate the MOF by immersing the solid in a volatile solvent (e.g., acetone) for 2-3 days (solvent exchange), followed by heating under a dynamic vacuum to evacuate the pores.

Application in a Biological Context: Kinase Inhibition

Derivatives of P4PBA are frequently used as scaffolds for kinase inhibitors. The diagram below illustrates a hypothetical mechanism where a P4PBA-derived inhibitor blocks a signaling pathway, a common goal in cancer drug development.



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Caption: Hypothetical signaling pathway inhibited by a P4PBA derivative.

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